3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a sulfonyl group
Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antinociceptive , antibacterial , and chemosensor properties . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the compound acts as an antibacterial agent, it might interfere with bacterial cell wall synthesis or protein production .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on the biological activities of similar compounds, it could be involved in pain perception (for antinociceptive activity) or bacterial metabolism (for antibacterial activity) .
Result of Action
The result of the compound’s action would depend on its specific biological target and mode of action. For example, if it has antinociceptive activity, it might result in reduced pain perception .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, some benzothiazole derivatives have been found to be selective chemosensors for certain ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with phenylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its anticancer properties due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its use in fluorescent sensors.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Studied for its anticancer properties.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for cysteine detection.
Uniqueness
3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its combination of a benzo[d]thiazole moiety and a sulfonyl group, which imparts distinct chemical and biological properties. Its ability to act as both a fluorescent probe and an anticancer agent makes it a versatile compound in scientific research.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-21(14-15-29(26,27)16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)28-22/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKQRYCCDCUPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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